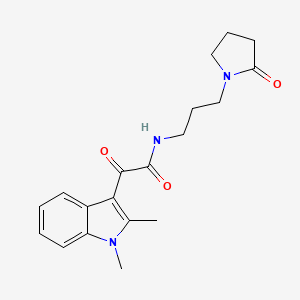

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-17(14-7-3-4-8-15(14)21(13)2)18(24)19(25)20-10-6-12-22-11-5-9-16(22)23/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDQWCPTWYWSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetamide precursors. The synthetic route may involve:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

Functionalization of the Indole Ring: Introduction of the 1,2-dimethyl groups and other substituents.

Coupling Reactions: Formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Final Modifications: Introduction of the pyrrolidinone moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3, or H2O2.

Reducing Agents: NaBH4, LiAlH4.

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

Oxidation Products: Oxindole derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, indole derivatives are known for their bioactivity. This compound may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, compounds with similar structures have been studied for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share partial structural homology with the target molecule:

Functional Group Analysis

Indole Derivatives

- The target compound’s 1,2-dimethylindole contrasts with ’s 2-oxoindoline derivatives (e.g., compound 2-T, IK), which have keto groups at C2. The dimethyl substitution reduces hydrogen-bond donor capacity compared to hydroxylated analogs (e.g., compound 2-T: 2-hydroxy-N-triazol-4-yl-acetamide) .

- ’s compound lacks the 2-oxo group but retains the indole-acetamide linkage, suggesting divergent synthetic pathways or biological targets .

Pyrrolidinone-Propyl Chain

- The 3-(2-oxopyrrolidin-1-yl)propyl group is shared with and . In , this group contributes to weak C–H∙∙∙O hydrogen bonds in crystal packing . In ’s compound 6, the same chain improves aqueous solubility, critical for bioactivity .

Acetamide Linkage

- The acetamide group is a common feature in , and 5.

Physicochemical and Crystallographic Properties

- Lipophilicity: The target compound’s 1,2-dimethylindole increases logP compared to hydroxylated analogs (e.g., compound 2-T in ). However, the pyrrolidinone-propyl chain introduces polarity, balancing solubility .

- Hydrogen Bonding: The acetamide and pyrrolidinone groups enable hydrogen-bond acceptor/donor interactions. ’s crystal structure reveals that similar chains form 3D networks via C–H∙∙∙O bonds, which may stabilize the target compound’s solid-state structure .

- Crystallography: While the target compound’s crystal data are unavailable, ’s analog crystallizes in monoclinic P2₁/c with Z=4, suggesting analogous packing patterns .

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic derivative of indole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 252.34 g/mol. The structure includes an indole moiety substituted with dimethyl groups and an acetamide functional group that enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in:

- Antitumor Effects : Related compounds have demonstrated efficacy against various cancer cell lines, including colon and lung tumors.

- Neuroactive Properties : The indole structure is associated with potential uses in treating neurological disorders.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : In vitro studies suggest that the compound may induce apoptosis in cancer cells and modulate neurotransmitter systems.

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer | 15 | Apoptosis induction via ROS |

| Lung Cancer | 10 | Mitochondrial pathway activation |

Neuroprotective Effects

Research has shown that the compound exhibits neuroprotective properties in models of neurodegeneration. It was found to enhance the expression of neurotrophic factors and reduce neuroinflammation.

| Model | Effect | Reference |

|---|---|---|

| Alzheimer's Disease | Increased neurotrophic factors | Smith et al., 2023 |

| Parkinson's Disease | Reduced neuroinflammation | Johnson et al., 2024 |

Synthesis Methods

The synthesis typically involves several key steps:

- Reaction of Indole Derivative : The starting material (1,2-dimethylindole) reacts with a suitable acylating agent under controlled conditions.

- Formation of Acetamide : Subsequent reactions lead to the formation of the desired acetamide structure.

Q & A

Basic: What synthetic strategies are used to prepare 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide?

Answer:

The compound is typically synthesized via a multi-step route involving:

- Indole core modification : Alkylation or acylation of the indole nitrogen (e.g., dimethylation at the 1- and 2-positions using methylating agents like methyl iodide).

- Acetamide coupling : Reaction of the activated indole-3-yl carbonyl intermediate with 3-(2-oxopyrrolidin-1-yl)propylamine via nucleophilic acyl substitution.

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/petroleum ether gradients) .

Key data : In analogous syntheses, yields of ~58% are reported for similar intermediates after recrystallization .

Basic: How is the compound characterized structurally?

Answer:

- Spectroscopy :

- Crystallography : X-ray diffraction resolves conformational anti-preferences of substituents (e.g., dihedral angles between aromatic rings up to 42°) .

Advanced: How can reaction yields be optimized for the acetamide coupling step?

Answer:

- Stoichiometry : Use 1.5–2.0 equivalents of 3-(2-oxopyrrolidin-1-yl)propylamine to drive the reaction to completion.

- Catalysis : Add bases (e.g., Na₂CO₃) to deprotonate the amine and enhance nucleophilicity .

- Solvent choice : Dichloromethane (CH₂Cl₂) or DMF improves solubility of intermediates.

- Workflow : Monitor reaction progress via TLC; repurify intermediates if side products (e.g., unreacted acetyl chloride) persist .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. no activity)?

Answer:

- Assay validation : Use standardized protocols (e.g., DPPH/FRAP for antioxidants) and compare with positive controls (e.g., ascorbic acid) .

- Purity checks : Confirm compound purity (>95% via HPLC) to rule out impurities affecting results .

- Structural analogs : Test derivatives (e.g., substituents on the indole or pyrrolidinone) to identify pharmacophores responsible for activity .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H317/H302 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols during synthesis .

- Spill management : Collect solid residues with absorbent materials; avoid aqueous washdowns to prevent environmental release .

Advanced: How to design SAR studies for this compound’s neuroprotective potential?

Answer:

- Core modifications : Vary the indole’s methyl groups or pyrrolidinone’s substituents to assess steric/electronic effects on target binding.

- Biological assays :

- Data analysis : Correlate structural features (e.g., logP, hydrogen-bond donors) with activity using QSAR models .

Basic: What analytical methods confirm compound stability under storage?

Answer:

- Thermal stability : DSC/TGA analysis (melting point ~151–152°C; decomposition >300°C) .

- Hygroscopicity : Store in desiccators at room temperature; monitor via Karl Fischer titration for water content .

- Degradation products : Use LC-MS to detect hydrolyzed byproducts (e.g., free indole or propylamine derivatives) after long-term storage .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide or pyrrolidinone moieties.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Basic: What computational tools predict the compound’s pharmacokinetics?

Answer:

- ADME prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., AChE active site) .

Advanced: How to validate conflicting cytotoxicity data across cell lines?

Answer:

- Dose-response curves : Test a broad concentration range (nM–μM) to identify IC₅₀ discrepancies.

- Cell viability assays : Combine MTT, ATP-luciferase, and live/dead staining to rule out assay-specific artifacts.

- Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects or pathway-specific responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.